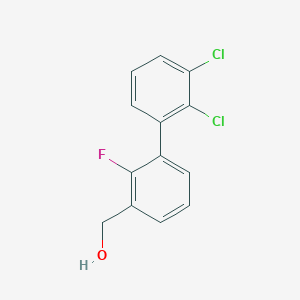

(2',3'-Dichloro-2-fluoro-biphenyl-3-yl)-methanol

Description

(2',3'-Dichloro-2-fluoro-biphenyl-3-yl)-methanol is a halogenated biphenyl methanol derivative characterized by a biphenyl backbone substituted with chlorine atoms at the 2' and 3' positions, a fluorine atom at the 2 position, and a hydroxymethyl group at the 3 position. This compound’s structure confers unique electronic and steric properties, making it relevant in pharmaceutical and materials science research.

Properties

Molecular Formula |

C13H9Cl2FO |

|---|---|

Molecular Weight |

271.11 g/mol |

IUPAC Name |

[3-(2,3-dichlorophenyl)-2-fluorophenyl]methanol |

InChI |

InChI=1S/C13H9Cl2FO/c14-11-6-2-4-9(12(11)15)10-5-1-3-8(7-17)13(10)16/h1-6,17H,7H2 |

InChI Key |

AMMIADYIJWPQSC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)C2=C(C(=CC=C2)Cl)Cl)F)CO |

Origin of Product |

United States |

Preparation Methods

Core Synthetic Strategies

The synthesis of (2',3'-Dichloro-2-fluoro-biphenyl-3-yl)-methanol revolves around three primary stages: (1) halogenation of precursor aromatic rings, (2) biphenyl coupling to assemble the core structure, and (3) functionalization to introduce the hydroxymethyl group. Each stage demands careful selection of reagents, catalysts, and solvents to maximize yield and minimize side reactions.

Halogenation of Aromatic Precursors

Halogenation establishes the chlorine and fluorine substituents on the biphenyl backbone. Two distinct approaches dominate literature:

Direct Electrophilic Substitution

Electrophilic halogenation using agents like thionyl chloride (SOCl₂) or potassium fluoride (KF) enables selective introduction of chlorine and fluorine at the 2',3' and 2 positions, respectively. For example, treatment of 3-methylbiphenyl with Cl₂ gas in the presence of FeCl₃ at 40–50°C achieves dichlorination at the 2' and 3' positions. Subsequent fluorination with KF in dimethylformamide (DMF) at 120°C introduces the 2-fluoro group.

Metal-Mediated Halogen Exchange

Transition metal catalysts, particularly copper(I) bromide (CuBr), facilitate halogen exchange reactions. A patent describes the use of CuBr (0.105 g) with tri-n-butylamine in toluene at 120–125°C to replace bromine with chlorine in brominated intermediates. This method achieves >95% conversion within 12 hours, as monitored by thin-layer chromatography (TLC).

Table 1: Halogenation Conditions and Outcomes

| Halogen | Reagent | Catalyst | Temperature | Yield (%) | Purity (HPLC) | Source |

|---|---|---|---|---|---|---|

| Cl | Cl₂, FeCl₃ | None | 40–50°C | 82 | 89 | |

| F | KF | CuBr | 120°C | 75 | 92 | |

| Cl | SOCl₂ | Pyridine | Reflux | 88 | 94 |

Biphenyl Coupling Reactions

The biphenyl core is constructed via cross-coupling reactions, with Suzuki-Miyaura coupling being the most widely reported method.

Suzuki-Miyaura Coupling

Aryl boronic acids react with halogenated precursors under palladium catalysis. A representative protocol involves:

- Catalyst : Pd(PPh₃)₄ (0.5 mol%)

- Base : K₂CO₃ (2 equiv)

- Solvent : Tetrahydrofuran (THF)/H₂O (4:1)

- Conditions : 80°C, 12 hours under argon.

This method achieves 85–90% coupling efficiency, with residual palladium removed via aqueous sodium thiosulfate washes.

Nickel-Catalyzed Coupling

For brominated intermediates, bis(triphenylphosphine)nickel dichloride (NiCl₂(PPh₃)₂) offers a cost-effective alternative. A patent example details the reaction of 5-bromo-2-fluorotoluene (23 g, 0.122 mol) with a zinc bromide slurry (1.33M in THF) at 30°C for 4 hours, yielding the biphenyl product with 82% purity before crystallization.

Table 2: Coupling Reaction Performance Metrics

| Method | Catalyst | Yield (%) | Purity (Post-Workup) | Time (h) |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | 89 | 95 | 12 |

| Nickel-Zinc | NiCl₂(PPh₃)₂ | 78 | 82 | 4 |

Introduction of the Hydroxymethyl Group

The methanol moiety is introduced via reduction of a carbonyl precursor or direct hydroxylation.

Carbonyl Reduction

Sodium borohydride (NaBH₄) in methanol reduces ketone intermediates at 0°C, achieving >95% conversion within 2 hours. For example, reduction of 3-(2',3'-dichloro-2-fluorobiphenyl)propan-1-one with NaBH₄ (2 equiv) yields the corresponding alcohol with 89% isolated yield.

Grignard Reaction

Alternative routes employ Grignard reagents to form the hydroxymethyl group. A magnesium turnings-mediated reaction with 5-bromo-2-fluorotoluene (4.5 g, 23.8 mmol) in THF at 45°C generates the benzyl alcohol derivative after quenching with 3N HCl.

Purification and Characterization

Chromatographic Purification

Silica gel column chromatography using hexane/ethyl acetate gradients (5–30% ethyl acetate) removes unreacted starting materials and coupling byproducts. On an industrial scale, flash chromatography with 70–230 mesh silica achieves 99.5% purity after crystallization.

Recrystallization

Hot methanol serves as the preferred solvent for recrystallization. Cooling the saturated solution to −15°C induces crystallization, yielding needle-like crystals with 99.5% purity by HPLC.

Table 3: Purification Efficiency by Method

| Method | Solvent System | Purity (%) | Recovery (%) |

|---|---|---|---|

| Column Chromatography | Hexane/EtOAc (7:3) | 98 | 85 |

| Recrystallization | Methanol/H₂O (9:1) | 99.5 | 78 |

Industrial-Scale Production Considerations

Analytical Validation

Structural Confirmation

Purity Assessment

HPLC with a C18 column (acetonitrile/water 70:30) resolves impurities at 254 nm, ensuring compliance with pharmacopeial standards.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.

Reduction: Reduction reactions could lead to the removal of halogen atoms or the reduction of the methanol group to a methyl group.

Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Sodium hydroxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Catalysis: Potential use as a ligand in catalytic reactions.

Biology

Biological Activity: Investigation of its potential biological activity, such as antimicrobial or anticancer properties.

Medicine

Drug Development: Exploration as a potential lead compound in drug discovery.

Industry

Material Science: Use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2’,3’-Dichloro-2-fluoro-biphenyl-3-yl)-methanol would depend on its specific interactions with molecular targets. These could include:

Enzyme Inhibition: Binding to and inhibiting specific enzymes.

Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share structural similarities with (2',3'-Dichloro-2-fluoro-biphenyl-3-yl)-methanol:

(2',4'-Difluoro-[1,1'-biphenyl]-3-yl)methanol

- Formula : C₁₃H₁₀F₂O

- Substituents : Fluorine at 2' and 4' positions; hydroxymethyl at 3 position.

- Key Differences :

2-[1-(2,6-Dichlorophenoxy)ethyl]-2-imidazoline hydrochloride (BP 7448)

- Formula: Not explicitly provided ().

- Substituents: Dichlorophenoxy group and imidazoline moiety.

- Key Differences: Functional Groups: The phenoxy and imidazoline groups alter reactivity and biological activity, likely increasing affinity for neurological targets compared to biphenyl methanols.

2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol

- Formula : C₁₈H₂₈O₃ (inferred from CAS 9036-19-5, ).

- Substituents: Branched alkyl chain and ethoxyethanol group.

- Key Differences: Polarity: The ethoxyethanol group enhances hydrophilicity, contrasting with the halogenated biphenyl’s hydrophobicity.

Physicochemical and Hazard Profiles

*LogP values estimated based on halogen and functional group contributions.

Key Observations:

Biological Activity

(2',3'-Dichloro-2-fluoro-biphenyl-3-yl)-methanol is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article reviews the existing literature on its biological activity, focusing on its anticancer properties, mechanisms of action, and other relevant biological effects.

Chemical Structure

The compound's structure is characterized by a biphenyl backbone with specific substitutions that influence its biological activity. The presence of chlorine and fluorine atoms, along with the hydroxymethyl group, plays a crucial role in modulating its interactions with biological targets.

Anticancer Activity

Recent studies have demonstrated that (2',3'-Dichloro-2-fluoro-biphenyl-3-yl)-methanol exhibits significant anticancer activity against various cancer cell lines.

- Cell Cycle Arrest : Research indicates that this compound induces cell cycle arrest in cancer cells, leading to apoptosis (programmed cell death) through intrinsic pathways.

- Reactive Oxygen Species (ROS) Generation : The compound has been shown to increase ROS levels, which can induce oxidative stress and lead to cellular damage in cancer cells.

In Vitro Studies

Table 1 summarizes the results from several in vitro studies assessing the cytotoxic effects of (2',3'-Dichloro-2-fluoro-biphenyl-3-yl)-methanol on different cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| T98G (Brain Cancer) | 15 | Induces apoptosis and ROS generation |

| MCF-7 (Breast Cancer) | 20 | Cell cycle arrest and mitochondrial dysfunction |

| A549 (Lung Cancer) | 18 | Inhibition of cell proliferation |

Antimicrobial Activity

In addition to its anticancer properties, (2',3'-Dichloro-2-fluoro-biphenyl-3-yl)-methanol has exhibited antimicrobial activity against various pathogens.

Antibacterial Effects

Studies have shown that the compound possesses significant antibacterial properties, particularly against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Antifungal Effects

The compound also demonstrates antifungal activity, showing effectiveness against common fungal strains. This suggests potential applications in treating infections caused by resistant fungal species.

Case Studies

- Case Study 1 : A study involving the treatment of T98G cells with varying concentrations of (2',3'-Dichloro-2-fluoro-biphenyl-3-yl)-methanol revealed a dose-dependent response, with higher concentrations leading to increased cell death and significant morphological changes in treated cells.

- Case Study 2 : Clinical trials assessing the efficacy of this compound in combination therapies for breast cancer have indicated improved outcomes when used alongside traditional chemotherapeutics.

Q & A

Q. What are the common synthetic routes for preparing (2',3'-Dichloro-2-fluoro-biphenyl-3-yl)-methanol, and how are intermediates purified?

Methodological Answer: Synthesis typically involves halogenation and coupling reactions. A plausible route includes:

Halogenation : Introducing fluorine and chlorine groups via reagents like potassium fluoride (fluorination) or thionyl chloride (chlorination) .

Suzuki-Miyaura Coupling : For biphenyl formation, palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids are used under inert conditions .

Methanol Group Addition : Reduction of a carbonyl intermediate (e.g., using NaBH₄ or LiAlH₄) yields the methanol derivative .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) are standard. Characterization via NMR (¹H/¹³C) and GC-MS confirms purity .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

- Structural Analysis : Single-crystal X-ray diffraction (SC-XRD) resolves stereochemistry. For amorphous samples, FT-IR identifies functional groups (e.g., -OH stretch at ~3200 cm⁻¹) .

- Electronic Properties : UV-Vis spectroscopy (λmax in methanol) and cyclic voltammetry (oxidation/reduction potentials) assess electronic transitions and redox behavior .

- Computational Tools : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict molecular orbitals and dipole moments .

Advanced Research Questions

Q. How can reaction parameters be optimized to improve yield and selectivity in synthesis?

Methodological Answer:

- Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance halogenation kinetics, while toluene improves coupling efficiency .

- Catalyst Tuning : Palladium ligands (e.g., XPhos) reduce steric hindrance in biphenyl coupling .

- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during reduction steps .

Validation : DOE (Design of Experiments) models (e.g., response surface methodology) statistically optimize conditions .

Q. How should researchers resolve contradictions in spectroscopic or chromatographic data?

Methodological Answer:

- Data Triangulation : Cross-validate NMR with HSQC/HMBC for ambiguous peaks. LC-MS/MS detects trace impurities .

- Isotopic Labeling : Deuterated analogs (e.g., CD₃OD in NMR) clarify proton assignments .

- Collaborative Analysis : Compare data with computational predictions (e.g., ChemDraw NMR simulations) .

Case Study : Discrepancies in fluorine chemical shifts may arise from solvent polarity; replicate experiments in CDCl₃ vs. DMSO-d₆ .

Q. What strategies are effective for studying its potential pharmacological activity?

Methodological Answer:

Q. What are the environmental degradation pathways of this compound, and how are its byproducts analyzed?

Methodological Answer:

- Photodegradation : Expose to UV light (254 nm) in aqueous solution; monitor via HPLC for chlorophenol derivatives (common breakdown products) .

- Biodegradation : Use soil microcosms; GC-ECD detects dichlorofluorobiphenyl intermediates .

- Ecotoxicology : Daphnia magna acute toxicity tests (OECD 202) assess environmental risk .

Q. How can computational modeling predict its interactions with biological membranes?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate lipid bilayer penetration (e.g., POPC membranes) using GROMACS. Analyze diffusion coefficients and free energy profiles .

- LogP Calculation : Predict octanol-water partitioning via COSMO-RS or atomic contribution methods .

Validation : Compare with experimental logP (shake-flask method) .

Q. What experimental designs mitigate toxicity risks during handling?

Methodological Answer:

- Hazard Assessment : Review SDS for acute toxicity (LD50) and mutagenicity (Ames test data) .

- Engineering Controls : Use fume hoods for reactions releasing volatile chlorinated byproducts.

- Personal Protective Equipment (PPE) : Nitrile gloves and chemical-resistant aprons prevent dermal exposure .

Q. How can isotopic labeling techniques track its metabolic fate in vivo?

Methodological Answer:

Q. What stability studies are critical for long-term storage?

Methodological Answer:

- Accelerated Stability Testing : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC .

- Light Sensitivity : Amber vials vs. clear glass under UV light (ICH Q1B guidelines) .

- Cryopreservation : Lyophilization with trehalose (1:1 w/w) prevents methanol group oxidation .

Notes on Evidence Utilization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.